N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine
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Overview
Description
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine is a compound that features a seven-membered nitrogen-containing heterocyclic ring attached to a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5,6-tetrahydro-2H-azepine with beta-alanine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve high-quality output .
Chemical Reactions Analysis
Types of Reactions: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,4,5,6-tetrahydro-2H-azepine: A precursor and structural analog.
Beta-alanine: A simple amino acid with similar functional groups.
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycine: A closely related compound with a glycine moiety instead of beta-alanine.
Uniqueness: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine is unique due to its combination of a seven-membered azepine ring and a beta-alanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-β-alanine is a compound with a unique chemical structure and potential biological activities. It is categorized under beta-alanine derivatives and has garnered attention for its possible applications in various fields, including nutrition and pharmacology. This article explores its biological activity, focusing on its effects on muscle physiology and potential therapeutic applications.
- Chemical Formula : C₉H₁₆N₂O₂
- Molecular Weight : 184.24 g/mol
- CAS Number : 5249-21-8
- MDL Number : MFCD02674180
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-β-alanine is believed to influence muscle carnosine levels. Carnosine acts as a buffer for hydrogen ions in muscle tissue, thereby potentially enhancing exercise performance and delaying fatigue. The compound may enhance the transport of beta-alanine into muscle cells, which is crucial for carnosine synthesis.
Effects on Muscle Performance
Numerous studies have investigated the impact of beta-alanine supplementation on exercise capacity. A systematic review highlighted that beta-alanine supplementation could significantly improve exercise performance by increasing muscle carnosine content. The findings suggest that the compound may enhance both aerobic and anaerobic performance in athletes.
Study | Population | Method | Findings |
---|---|---|---|
Everaert et al. (2019) | Mice | 8 weeks supplementation | Upregulation of genes related to carnosine metabolism |
Stautemas et al. (2020) | Humans | Acute dosing | Significant inter-individual variability in plasma beta-alanine response |
Smith et al. (2016) | Athletes | Meta-analysis | Effect size of 0.18 for exercise performance improvement |
Case Studies and Research Findings
- Carnosine Loading : A study showed that oral beta-alanine ingestion led to significant increases in muscle carnosine levels, with variations based on dosage and individual response. Maximal increases were reported between +17 to +41 mmol·kg−1dm after supplementation periods .
- Gene Expression : Research indicated that chronic beta-alanine supplementation resulted in the upregulation of genes involved in carnosine homeostasis, suggesting a biochemical pathway through which N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-β-alanine may exert its effects .
- Exercise Capacity : A meta-analysis of 40 studies revealed that beta-alanine supplementation improved exercise capacity significantly more than placebo controls, particularly in high-intensity activities lasting between 0.5 to 10 minutes .
Potential Therapeutic Applications
The unique properties of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-β-alanine suggest potential therapeutic applications beyond athletic performance:
- Neurological Disorders : Due to its structural similarity to other amino acids involved in neurotransmission, there is potential for research into its effects on cognitive function and neuroprotection.
- Metabolic Disorders : Given its role in muscle metabolism and energy production, this compound may be investigated for benefits in metabolic syndromes or conditions like diabetes.
Properties
IUPAC Name |
3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(13)5-7-11-8-4-2-1-3-6-10-8/h1-7H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHUHCUUWHWQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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